

# "CAS number and molecular formula for 4-(2,6-dimethylphenoxy)phthalonitrile"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(2,6-Dimethylphenoxy)phthalonitrile

**Cat. No.:** B1585425

[Get Quote](#)

An In-Depth Technical Guide to **4-(2,6-Dimethylphenoxy)phthalonitrile**: Synthesis, Characterization, and Polymerization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the synthesis, characterization, and polymerization of **4-(2,6-dimethylphenoxy)phthalonitrile**, a key monomer for high-performance thermosetting polymers and a precursor to functional phthalocyanine macrocycles.

## Introduction to Phthalonitriles

Phthalonitriles are a class of aromatic compounds containing two adjacent nitrile ( $-C\equiv N$ ) groups. They are renowned as precursors to highly stable phthalocyanine macrocycles and as monomers for phthalonitrile resins, a type of thermosetting polymer. These resins are distinguished by their exceptional thermal and oxidative stability, inherent flame retardancy, low water absorption, and outstanding mechanical properties at elevated temperatures, making them ideal for demanding applications in the aerospace, military, and electronics sectors.[\[1\]](#)[\[2\]](#)

The polymerization, or "curing," of phthalonitrile monomers proceeds via an addition reaction at high temperatures, forming a highly cross-linked network of aromatic heterocyclic structures, primarily triazine and phthalocyanine rings.[\[1\]](#)[\[3\]](#) This process avoids the generation of volatile byproducts, leading to low-void composites. The specific properties of the resulting polymer are heavily influenced by the chemical structure of the monomer used. This guide focuses on **4-(2,6-dimethylphenoxy)phthalonitrile**.

**(2,6-dimethylphenoxy)phthalonitrile**, a monomer designed to enhance processability and solubility.

## Chemical Identity and Characterization

Identifying and verifying the structure and purity of the monomer is a critical first step in any development workflow.

CAS Number: 221302-75-6 Molecular Formula: C<sub>16</sub>H<sub>12</sub>N<sub>2</sub>O Synonym: 1,2-Dicyano-4-(2',6'-dimethylphenoxy)benzene[4][5]

## Physicochemical Properties

A summary of key computed and measured properties for **4-(2,6-dimethylphenoxy)phthalonitrile** is provided below.

Property	Value	Source
Molecular Weight	248.28 g/mol	[5]
Monoisotopic Mass	248.09496 Da	[6]
LogP (predicted)	3.8391	[5]
Topological Polar Surface Area (TPSA)	56.81 Å <sup>2</sup>	[5]
Hydrogen Bond Donors	0	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	2	[5]
Appearance	White to off-white powder/crystal	[4]

## Structural Representation

The chemical structure of **4-(2,6-dimethylphenoxy)phthalonitrile** features a phthalonitrile core linked to a 2,6-dimethylphenyl group via an ether bond.

Caption: 2D structure of **4-(2,6-dimethylphenoxy)phthalonitrile**.

## Expected Spectroscopic Data

While a specific peer-reviewed spectrum for this exact molecule is not readily available, the expected spectroscopic signatures can be reliably predicted based on its structure and data from closely related analogues.[\[7\]](#)

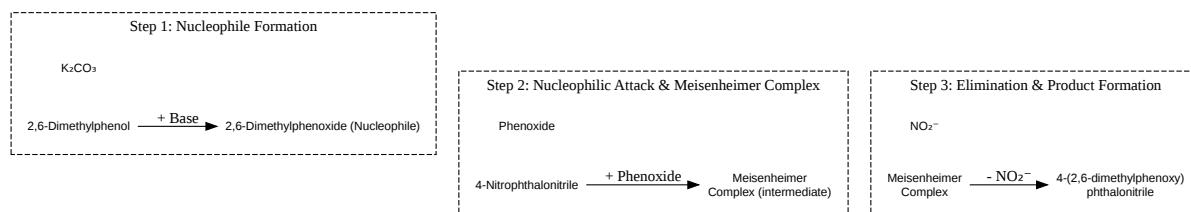
- $^1\text{H}$  NMR (DMSO-d<sub>6</sub>, 500 MHz): The spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the two methyl groups.
  - $\delta$  (ppm) ~8.1-7.4: Aromatic protons of the phthalonitrile ring (3H, complex multiplet).
  - $\delta$  (ppm) ~7.3-7.0: Aromatic protons of the dimethylphenyl ring (3H, multiplet).
  - $\delta$  (ppm) ~2.2: Methyl protons (-CH<sub>3</sub>) (6H, singlet).
- $^{13}\text{C}$  NMR (DMSO-d<sub>6</sub>, 126 MHz): The carbon spectrum will show signals for the quaternary carbons, the aromatic CH carbons, the methyl carbons, and the distinct nitrile carbons.
  - $\delta$  (ppm) ~160-150: Aromatic carbons attached to oxygen (C-O).
  - $\delta$  (ppm) ~135-120: Other aromatic carbons.
  - $\delta$  (ppm) ~117-115: Nitrile carbons (-C≡N).
  - $\delta$  (ppm) ~17: Methyl carbons (-CH<sub>3</sub>).
- FT-IR (KBr, cm<sup>-1</sup>): The infrared spectrum provides confirmation of key functional groups.
  - $\nu$  ~2230 cm<sup>-1</sup>: Sharp, strong absorbance characteristic of the nitrile (-C≡N) stretch.
  - $\nu$  ~1260 cm<sup>-1</sup>: Strong absorbance from the aryl ether (Ar-O-Ar) stretch.
  - $\nu$  ~3100-3000 cm<sup>-1</sup>: Aromatic C-H stretching.
  - $\nu$  ~2980-2850 cm<sup>-1</sup>: Aliphatic C-H stretching from the methyl groups.

## Synthesis of the Monomer

The synthesis of **4-(2,6-dimethylphenoxy)phthalonitrile** is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the displacement of an activated leaving group, typically a nitro-group from 4-nitrophthalonitrile, by a nucleophile—in this case, the phenoxide generated from 2,6-dimethylphenol.[1][7]

## Reaction Mechanism

The reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion. The electron-withdrawing nature of the two nitrile groups strongly activates the aromatic ring towards nucleophilic attack, making the nitro group an excellent leaving group.



[Click to download full resolution via product page](#)

Caption: SNAr mechanism for the synthesis of **4-(2,6-dimethylphenoxy)phthalonitrile**.

## Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 4-aryloxyphthalonitriles.[7]

### Materials & Reagents:

- 4-Nitrophthalonitrile

- 2,6-Dimethylphenol
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- Deionized Water
- Methanol

**Procedure:**

- **Setup:** Equip a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a condenser.
- **Reagent Addition:** To the flask, add 4-nitrophthalonitrile (1.0 eq), 2,6-dimethylphenol (1.05 eq), and anhydrous DMF.
- **Reaction Initiation:** Begin stirring under a nitrogen atmosphere to dissolve the solids. Add anhydrous potassium carbonate (2.5 eq) portion-wise over 20 minutes. The  $K_2CO_3$  acts as a base to deprotonate the phenol, forming the active nucleophile.
- **Reaction Conditions:** Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Workup:** After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water while stirring. An off-white precipitate will form.
- **Purification:** Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from a suitable solvent system, such as methanol/water, to yield the pure product.
- **Drying:** Dry the purified product in a vacuum oven at 60 °C overnight.

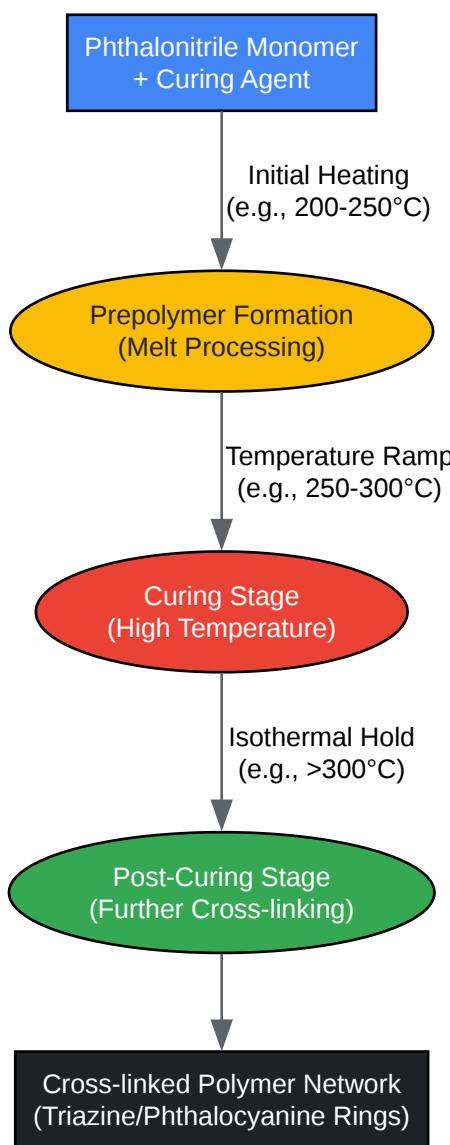
## Polymerization (Curing) of Phthalonitrile Monomer

The transformation of the monomer into a high-performance thermoset polymer is achieved through a thermal curing process. This involves heating the monomer, typically with a catalytic

amount of a curing agent, through a carefully controlled temperature profile.

## Curing Chemistry

The polymerization of phthalonitriles is a complex process involving the cyclotrimerization of nitrile groups to form s-triazine rings and the cyclotetramerization to form phthalocyanine macrocycles. These structures cross-link to form a rigid, three-dimensional aromatic network responsible for the material's exceptional thermal stability.[3]



[Click to download full resolution via product page](#)

Caption: Generalized multi-stage workflow for curing phthalonitrile resins.

## General Curing Protocol

A typical multi-stage cure cycle for a phthalonitrile resin formulated with an aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene) is as follows.[\[8\]](#)

- Formulation: Melt the **4-(2,6-dimethylphenoxy)phthalonitrile** monomer at a temperature above its melting point. Add 2-4 wt% of the curing agent and stir until a homogeneous mixture is achieved.
- Degassing: Place the mixture in a vacuum oven at 180-200 °C for 10-20 minutes to remove any dissolved gases.
- Curing: Transfer the degassed resin to a preheated mold and cure in an inert atmosphere (e.g., nitrogen) using a staged heating profile:
  - Heat to 250 °C and hold for 8 hours.
  - Ramp to 300 °C and hold for 8 hours.
- Post-Curing: For optimal properties, a free-standing post-cure is often performed:
  - Heat the demolded part to 325-375 °C and hold for an additional 4-8 hours.

## Properties of the Cured Polymer

The resulting polymer is a rigid, amorphous thermoset with a very high glass transition temperature (Tg) and exceptional thermal stability. The properties listed below are representative of high-performance phthalonitrile polymers and provide a benchmark for the expected performance of a system based on **4-(2,6-dimethylphenoxy)phthalonitrile**.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[9\]](#)

Property	Typical Value Range	Test Method
Glass Transition Temp. (Tg)	> 400 °C	DMA
5% Weight Loss Temp. (Td5%)	450 - 540 °C (in N <sub>2</sub> )	TGA
Char Yield at 800 °C	60 - 75% (in N <sub>2</sub> )	TGA
Storage Modulus at 50 °C	2.5 - 4.0 GPa	DMA
Water Absorption (24h)	< 1.0 %	ASTM D570

## Applications and Future Outlook

The unique combination of high-temperature performance and processability makes resins derived from **4-(2,6-dimethylphenoxy)phthalonitrile** suitable for a range of advanced applications.

- Aerospace Composites: As a matrix resin for carbon or glass fiber composites used in engine components, missile bodies, and other structures exposed to extreme temperatures. [2]
- Electronic Materials: For use in high-temperature adhesives, encapsulants, and circuit board laminates where thermal management and stability are critical.
- Phthalocyanine Synthesis: As a soluble precursor for the synthesis of peripherally substituted phthalocyanines. These macrocycles are investigated for use as catalysts, sensing materials, and photosensitizers in photodynamic therapy.[4]

The sterically hindered dimethylphenoxy group is anticipated to disrupt intermolecular packing, potentially improving the monomer's solubility in organic solvents and lowering its melting point, thereby widening the processing window compared to unsubstituted analogues. This enhancement in processability is a key driver for the development of advanced phthalonitrile systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. mdpi.com [mdpi.com]
- 4. CAS 221302-75-6: 4-(2,6-dimethylphenoxy)benzene-1,2-dicarb... [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 4-(2',6'-dimethylphenoxy)phthalonitrile (C16H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. chemintech.ru [chemintech.ru]
- 8. WO2016100259A1 - Synthesis and polymerization of oligomeric aliphatic-aromatic based phthalonitriles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["CAS number and molecular formula for 4-(2,6-dimethylphenoxy)phthalonitrile"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585425#cas-number-and-molecular-formula-for-4-2-6-dimethylphenoxy-phthalonitrile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)